Product packaging for Diethyl malonimidate dihydrochloride(Cat. No.:CAS No. 10344-69-1)

Diethyl malonimidate dihydrochloride

Cat. No.: B077508
CAS No.: 10344-69-1
M. Wt: 194.66 g/mol
InChI Key: SPJDSYVGUJARDI-UHFFFAOYSA-N
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Description

Significance in Contemporary Synthetic Methodologies

The primary significance of diethyl malonimidate dihydrochloride (B599025) in contemporary organic synthesis lies in its utility as a precursor for the preparation of C2-symmetric bis(oxazoline) ligands, often abbreviated as BOX ligands. wikipedia.org These ligands are highly valued for their ability to form stable complexes with a variety of metals, which then act as efficient and highly selective catalysts in a wide range of asymmetric reactions. wikipedia.org

The synthesis of bis(oxazoline) ligands from diethyl malonimidate dihydrochloride is a straightforward process, typically involving the condensation reaction with two equivalents of a chiral amino alcohol. orgsyn.orgnih.gov This reaction proceeds readily to form the desired bis(oxazoline) structure, with the chirality of the final ligand being dictated by the choice of the chiral amino alcohol.

The resulting metal-bis(oxazoline) complexes have proven to be exceptional catalysts for numerous carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions include:

Asymmetric Diels-Alder Cycloaddition: Chiral bis(oxazoline)-copper complexes, derived from this compound, have been successfully employed as reusable catalysts for this powerful ring-forming reaction. sigmaaldrich.com

Enantioselective Reduction of Ketones: Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexes are effective catalysts for the transfer hydrogenation of ketones to produce chiral secondary alcohols. sigmaaldrich.com

Preparation of Rhenium Cyanobis(oxazoline) Oxo Complexes: These complexes, synthesized using bis(oxazoline) ligands, serve as catalysts for enantioselective reduction reactions. sigmaaldrich.com

The versatility and high degree of stereocontrol offered by these bis(oxazoline) ligands underscore the importance of this compound as a foundational molecule in modern asymmetric catalysis.

Table 1: Applications of this compound in Asymmetric Catalysis

Catalytic Application Metal Complex Type of Reaction Reference
Enantioselective Reduction Rhenium cyanobis(oxazoline) oxo complexes Reduction sigmaaldrich.com
Asymmetric Diels-Alder Chiral bis(oxazoline)-copper complexes Cycloaddition sigmaaldrich.com
Enantioselective Transfer Hydrogenation Nonracemic bis(oxazoline)ruthenium p-cymene complexes Reduction of ketones sigmaaldrich.com

Historical Context and Evolution of Malonimidate Chemistry Research

The chemistry of malonimidates is rooted in the broader field of imidate synthesis, with the Pinner reaction being the foundational method for their preparation. wikipedia.org First described by Adolf Pinner in 1877, the Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, also known as a Pinner salt. wikipedia.orgnumberanalytics.com In the case of this compound, the starting material is malononitrile, which reacts with ethanol (B145695) in the presence of an acid catalyst like hydrogen chloride. chemicalbook.com

Initially, the Pinner reaction was a novel method for the synthesis of imidates, which were recognized as versatile intermediates. numberanalytics.com These Pinner salts were found to be reactive towards various nucleophiles, leading to the formation of esters, amidines, and orthoesters. wikipedia.org

The evolution of malonimidate chemistry has been closely linked to the development of new applications for these compounds. While early research focused on the fundamental reactivity of imidates, the latter half of the 20th century and the early 21st century have seen a surge in their application in more specialized areas of organic synthesis. The realization that bifunctional imidoesters like diethyl malonimidate could be used to construct complex chiral ligands has been a major driving force in this evolution.

The development of bis(oxazoline) ligands from this compound represents a significant advancement in the field. The first bis(oxazoline) ligands were reported in the late 1980s and early 1990s, and their exceptional performance in asymmetric catalysis quickly established them as "privileged ligands." wikipedia.org This success has spurred further research into the synthesis of a wide variety of bis(oxazoline) ligands with different steric and electronic properties, many of which are derived from this compound and its analogs.

Table 2: Key Milestones in Malonimidate Chemistry

Year Milestone Significance Reference
1877 Adolf Pinner describes the Pinner reaction. Foundation for the synthesis of imidates, including malonimidates. wikipedia.orgnumberanalytics.com
Late 20th Century Application of this compound in the synthesis of bis(oxazoline) ligands. Opens up new avenues in asymmetric catalysis. wikipedia.org
Present Widespread use of bis(oxazoline) ligands in various enantioselective transformations. Establishes this compound as a key building block in modern organic synthesis. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClN2O2 B077508 Diethyl malonimidate dihydrochloride CAS No. 10344-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

10344-69-1

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.66 g/mol

IUPAC Name

diethyl propanediimidate;hydrochloride

InChI

InChI=1S/C7H14N2O2.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8-9H,3-5H2,1-2H3;1H

InChI Key

SPJDSYVGUJARDI-UHFFFAOYSA-N

SMILES

CCOC(=N)CC(=N)OCC.Cl.Cl

Canonical SMILES

CCOC(=N)CC(=N)OCC.Cl

Other CAS No.

10344-69-1

Pictograms

Irritant

Synonyms

diethyl malonimidate

Origin of Product

United States

Synthetic Methodologies for Diethyl Malonimidate Dihydrochloride

Established Synthetic Pathways

The traditional and most referenced method for synthesizing diethyl malonimidate dihydrochloride (B599025) is the Pinner reaction, which utilizes malononitrile and ethanol (B145695) in the presence of a strong acid. chemdad.comwikipedia.org

Synthesis from Malononitrile and Ethanol

The archetypal synthesis involves the reaction of malononitrile with ethanol in the presence of anhydrous hydrogen chloride (HCl). wikipedia.orgnih.govgoogle.com This acid-catalyzed nucleophilic addition protonates the nitrile, activating it for attack by the alcohol (ethanol). nih.gov The resulting intermediate, an imino ester salt, is known as a Pinner salt. wikipedia.orgorganic-chemistry.org

The general reaction is as follows: NC-CH₂-CN + 2 C₂H₅OH + 2 HCl → C₂H₅OC(=NH₂Cl)-CH₂-C(=NH₂Cl)OC₂H₅

Anhydrous conditions are critical, as the presence of water would lead to the hydrolysis of the imino ester to a carboxylic ester. nih.gov The reaction is typically carried out at low temperatures, often around 0°C, to prevent the thermodynamically unstable imidium chloride salt from degrading. wikipedia.orggoogle.com A variety of anhydrous solvents can be used as diluents, including dioxane, ether, and chloroform, which also help protect the product from atmospheric moisture. google.com One documented procedure using hydrogen chloride in 1,4-dioxane for 24 hours reported a high yield. chemicalbook.com

Table 1: Example of Synthesis from Malononitrile and Ethanol
ReactantsReagents/SolventsConditionsYieldReference
Malononitrile, EthanolHydrogen Chloride, 1,4-Dioxane24 hours100% chemicalbook.com

Gaseous Hydrogen Chloride-Free Synthesis Approaches

The use of anhydrous gaseous hydrogen chloride can be cumbersome and hazardous. Consequently, methods have been developed to circumvent this requirement. One significant improvement involves using a solution of HCl in an appropriate solvent. A notable example is the use of a 4N HCl solution in cyclopentyl methyl ether (CPME). researchgate.net This approach simplifies the procedure, and the use of CPME as a solvent allows for easy isolation of the product, often as a crystalline solid, by simple filtration. researchgate.net

Another strategy is the use of Lewis acids to promote the Pinner reaction instead of proton acids like HCl. nih.gov Lewis acids can effectively activate the nitrile group towards nucleophilic attack by the alcohol. This method represents a milder and more chemoselective alternative to the traditional HCl-based synthesis. nih.gov

Table 2: Gaseous HCl-Free Synthetic Approaches
MethodReagents/SolventsKey AdvantageReference
HCl Solution4N HCl in Cyclopentyl Methyl Ether (CPME)Avoids gaseous HCl; allows for simple product isolation by filtration. researchgate.net
Lewis Acid PromotionLewis acids (e.g., Trimethylsilyl triflate)Milder reaction conditions and increased chemoselectivity. nih.gov

Emerging Synthetic Strategies and Route Development

Modern synthetic development focuses on improving the efficiency, safety, and practicality of the Pinner reaction for producing diethyl malonimidate dihydrochloride. The shift from gaseous HCl to solutions like HCl in CPME is a key part of this trend, representing a more sustainable and user-friendly methodology. researchgate.net The exploration of various Lewis acids as catalysts is another active area of research, aiming to broaden the substrate scope and improve yields under milder conditions. nih.gov These "emerging strategies" are less about discovering entirely new reactions and more about refining the established Pinner synthesis to overcome its inherent limitations, such as the harshness of the conditions and the operational difficulty of using anhydrous gas. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of this compound requires careful control over several reaction parameters to maximize yield and prevent the formation of byproducts.

Temperature : Low temperatures (typically 0-5°C) are crucial. The Pinner salt intermediate is thermally unstable and can decompose or undergo side reactions at higher temperatures. wikipedia.orggoogle.com

Anhydrous Conditions : The reaction is highly sensitive to moisture. All reagents and solvents must be strictly anhydrous to prevent the hydrolysis of the nitrile and the imidate product to form undesired esters or amides. nih.govgoogle.com

Stoichiometry : The molar ratio of hydrogen chloride to the nitrile groups is a critical factor. A slight excess of HCl is often used to ensure complete protonation and activation of the nitrile. google.com

By carefully manipulating these conditions, chemists can achieve high yields and purity of this compound, making this important synthetic building block more readily accessible.

Reactivity and Mechanistic Investigations of Diethyl Malonimidate Dihydrochloride

Electrophilic Nature and Susceptibility to Nucleophilic Attack

The core of diethyl malonimidate dihydrochloride's reactivity lies in the electrophilic character of the carbon atoms within its two imidoester groups (-C(=NH)OEt). smolecule.com These carbons are bonded to two electronegative atoms (nitrogen and oxygen), which withdraw electron density, rendering the carbon atoms electron-deficient and thus highly susceptible to attack by nucleophiles.

The dihydrochloride (B599025) salt form further enhances this electrophilicity. The protonation of the imino nitrogen atoms increases the electron-withdrawing effect, making the imidate carbons even more reactive towards nucleophilic reagents. This inherent reactivity is the foundation for its application in synthesizing various heterocyclic structures. A primary example is its reaction with nucleophiles such as amino alcohols, which leads to the formation of important ligand scaffolds.

Table 1: Key Features of this compound's Electrophilicity

Feature Description Consequence
Imidoester Group Contains two electronegative atoms (N, O) bonded to a central carbon. Renders the central carbon electrophilic.
Dihydrochloride Form The imino groups are protonated (-C(=NH2+)OEt). Enhances the electron-withdrawing nature, increasing electrophilicity.

| Susceptibility | Readily attacked by a wide range of nucleophiles. | Serves as a key building block for heterocyclic synthesis. |

Participation in Condensation Reactions and Imine Derivative Formation

A significant application of this compound is its role as a precursor in condensation reactions to form complex molecules, most notably chiral bis(oxazoline) and cyanobis(oxazoline) ligands. smolecule.comlookchem.com These reactions involve the condensation of the bifunctional imidoester with chiral amino alcohols. The nucleophilic amino and hydroxyl groups of the amino alcohol attack the electrophilic centers of the this compound, leading to a cyclization reaction that forms the characteristic oxazoline (B21484) rings.

This type of reaction is crucial for the preparation of catalysts used in asymmetric synthesis, where the formation of a specific enantiomer is desired. sigmaaldrich.comchemicalbook.com The resulting bis(oxazoline) structures can then be complexed with various metals, such as copper or ruthenium, to create highly effective and reusable enantioselective catalysts for reactions like the Diels-Alder cycloaddition and transfer hydrogenation of ketones. smolecule.comsigmaaldrich.com

Table 2: Examples of Condensation Reactions

Reactant(s) Product Type Application of Product
This compound + chiral amino alcohol Chiral bis(oxazoline) ligands Asymmetric catalysis, particularly for copper-catalyzed reactions. sigmaaldrich.com
This compound + other precursors Rhenium cyanobis(oxazoline) oxo complexes Enantioselective reduction catalysts. sigmaaldrich.comchemicalbook.com

Studies on Reaction Kinetics and Pathways

While this compound is widely utilized as a reactant in multi-step syntheses, specific and detailed studies on its reaction kinetics are not extensively documented in publicly available literature. However, the reaction pathways can be inferred from well-established mechanisms for imidoester chemistry.

Table 3: Inferred Reaction Pathway for Bis(oxazoline) Formation

Step Process Intermediate/Product
1 Nucleophilic attack by the amino group of the chiral amino alcohol on one of the electrophilic imidoester carbons. Formation of a tetrahedral intermediate.
2 Elimination of a molecule of ethanol (B145695). Formation of an amidine intermediate.
3 Intramolecular nucleophilic attack by the hydroxyl group on the same carbon. Cyclization to form the oxazoline ring.

| 4 | Repeat steps 1-3 at the second imidoester site with a second molecule of amino alcohol (or the other end of a diamine-diol). | Formation of the final bis(oxazoline) structure. |

Elucidation of Reaction Mechanisms

The mechanism for the reaction of this compound with amino alcohols to form oxazolines is a classic example of cyclocondensation. The elucidation of this mechanism is based on the fundamental principles of nucleophilic acyl substitution, adapted for imidoesters.

The process is initiated by the attack of the primary amine of the amino alcohol on one of the protonated, and therefore highly activated, imidoester carbons. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate can proceed via the elimination of ethanol, facilitated by the acidic conditions, to form a more stable N-substituted amidine. Following this, an intramolecular cyclization occurs where the hydroxyl group of the original amino alcohol acts as a nucleophile, attacking the amidine carbon. This ring-closing step forms the five-membered oxazoline ring, and subsequent proton transfers and elimination of the second molecule of ethanol from the other reactive site lead to the final, stable bis(oxazoline) product.

Table 4: Mechanistic Steps for Oxazoline Ring Formation

Step Number Description Key Transformation
1 Initial Nucleophilic Attack: The amino group (-NH2) of the amino alcohol attacks an electrophilic imidoester carbon. C-N bond formation.
2 Tetrahedral Intermediate Formation: A transient tetrahedral species is formed. Change in carbon hybridization from sp2 to sp3.
3 Ethanol Elimination: The ethoxy group (-OEt) is eliminated as ethanol. Reformation of a C=N double bond (amidine formation).
4 Intramolecular Cyclization: The hydroxyl group (-OH) attacks the amidine carbon. C-O bond formation and ring closure.

| 5 | Proton Transfer & Stabilization: Proton transfers lead to the stable, neutral oxazoline ring. | Formation of the final heterocyclic product. |

Table of Mentioned Compounds

Compound Name
This compound
Ethanol
Hydrogen chloride
Copper

Applications of Diethyl Malonimidate Dihydrochloride in Catalysis and Ligand Design

Role as a Reactant in Chiral Catalyst Synthesis

The primary application of diethyl malonimidate dihydrochloride (B599025) in catalysis is its role as a precursor for synthesizing chiral ligands. scientificlabs.iesigmaaldrich.com These ligands, when complexed with a metal center, form catalysts that can direct chemical reactions to produce a specific stereoisomer of a product, a process known as asymmetric synthesis. The compound is particularly valued for creating N,N'-chelating ligands that effectively control the stereochemical outcome of various reactions. scientificlabs.iechemicalbook.com

Diethyl malonimidate dihydrochloride is a key reactant in the synthesis of chiral bis(oxazoline) ligands. sigmaaldrich.com These ligands are then used to prepare copper(II) complexes that function as highly effective Lewis acid catalysts in enantioselective Diels-Alder reactions. sigmaaldrich.comnih.gov The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. When catalyzed by chiral bis(oxazoline)-copper complexes, this reaction can proceed with high enantioselectivity, affording cycloaddition products with a specific three-dimensional arrangement. nih.govnih.gov The versatility of these copper complexes makes them valuable catalysts for a range of cycloaddition reactions. nih.gov The synthesis pathway typically involves the condensation of the this compound with chiral amino alcohols to form the bis(oxazoline) ligand, which is subsequently complexed with a copper salt.

In the field of enantioselective reductions, this compound is instrumental in preparing cyanobis(oxazoline) (CN-BOX) ligands for rhenium catalysts. chemicalbook.comnih.gov The synthesis involves condensing various chiral amino alcohols with this compound to yield the corresponding bis(oxazoline) ligand. nih.gov This ligand is then deprotonated and treated with p-toluenesulfonyl cyanide to introduce the cyano group, forming the CN-BOX ligand. nih.gov

These specialized ligands are then complexed with a rhenium precursor to generate chiral Rhenium(V)-oxo complexes. nih.gov These complexes have proven to be effective catalysts for the enantioselective hydrosilylation of ketones, an important method for producing chiral secondary alcohols. nih.govnih.gov The steric and electronic properties of the CN-BOX ligand, which are determined by the starting amino alcohol, significantly influence the catalyst's selectivity. nih.gov Research has shown that varying the substituents on the oxazoline (B21484) rings can tune the enantiomeric excess (ee) of the product. For instance, tetraphenyl-substituted ligands have demonstrated good selectivity in the reduction of certain ketones. nih.gov

EntrySubstrateLigand SubstituentProductEnantiomeric Excess (% ee)
15-MethoxytetraloneAlkylChiral Silyl Ether53
25-MethoxytetraloneBenzylChiral Silyl Ether53
35-MethoxytetraloneIndenylChiral Silyl Ether30
45-MethoxytetraloneTetraphenylChiral Silyl Ether67
5AcetophenoneTetraphenylChiral Silyl Ether73

This table presents data on the enantioselective reduction of ketones catalyzed by various (CN-box)Re(V)-oxo complexes, demonstrating the influence of ligand structure on enantioselectivity. nih.gov

The bis(oxazoline) ligands synthesized from this compound are classic examples of N,N'-chelating ligands. scientificlabs.iechemicalbook.com A chelating ligand is a polydentate ligand that binds to a central metal atom at two or more points, forming a ring structure known as a chelate. mathabhangacollege.ac.in In the case of bis(oxazoline) ligands, the two nitrogen atoms of the oxazoline rings coordinate to the metal center. nih.gov This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for achieving high levels of stereocontrol in catalytic reactions. nih.govnih.gov The stability and defined geometry of the resulting metal-ligand complex are key to its catalytic efficacy.

Contributions to Enantioselective Transfer Hydrogenation Processes

Beyond cycloadditions and reductions via hydrosilylation, catalysts derived from this compound also play a role in enantioselective transfer hydrogenation. Specifically, it is used as a reactant to prepare nonracemic bis(oxazoline) ligands for ruthenium p-cymene (B1678584) complexes. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These chiral ruthenium complexes act as catalysts for the enantioselective transfer hydrogenation of ketones to produce chiral secondary alcohols. sigmaaldrich.comchemicalbook.com Transfer hydrogenation is an advantageous process as it often uses safer and more readily available hydrogen donors, such as isopropanol, instead of gaseous hydrogen. The use of these bis(oxazoline)-ruthenium catalysts allows for the efficient and stereoselective synthesis of valuable chiral alcohol products.

Strategies for Catalyst Immobilization and Reusability

A significant challenge in homogeneous catalysis is the separation and recovery of the catalyst from the reaction mixture. To address this, strategies have been developed to immobilize catalysts derived from this compound, thereby enhancing their reusability and making processes more sustainable and economical. mdpi.commdpi.com

One approach involves the synthesis of chiral bis(oxazoline)-copper complexes that are immobilized on insoluble organic supports through donor-acceptor interactions. sigmaaldrich.comchemicalbook.comsigmaaldrich.com This heterogenization transforms the soluble homogeneous catalyst into an insoluble, easily separable solid. Another strategy involves supporting nonracemic bis(oxazoline)ruthenium p-cymene complexes on silica. sigmaaldrich.comsigmaaldrich.com These silica-supported analogs, used in enantioselective transfer hydrogenation, can be recovered by simple filtration and reused in subsequent reaction cycles, addressing both economic and environmental concerns associated with catalyst loss. mdpi.com

Diethyl Malonimidate Dihydrochloride in Heterocyclic Compound Synthesis

Role as a Key Building Block in Heterocyclic Ring Formation

Diethyl malonimidate dihydrochloride (B599025) functions as a crucial C3 synthon for the synthesis of a range of heterocyclic compounds. smolecule.com The core of its reactivity lies in its bifunctional nature; the two electrophilic carbons of the imidoester groups are susceptible to nucleophilic attack. smolecule.com This characteristic allows the molecule to react with compounds containing two nucleophilic centers (dinucleophiles), such as amino alcohols, to form five, six, or seven-membered rings through cyclocondensation reactions. nih.govmdpi.com

This process is analogous to the well-established use of other malonic acid derivatives, like diethyl malonate, in forming "malonyl heterocycles". nih.govmdpi.com However, the imidoester functionality of diethyl malonimidate dihydrochloride specifically facilitates the incorporation of nitrogen atoms into the resulting heterocyclic structure, making it a key precursor for nitrogen-containing heterocycles.

Cyclization Reactions Involving this compound

The primary pathway through which this compound leads to heterocyclic systems is via cyclization reactions, most notably cyclocondensation. In these reactions, the reagent condenses with a dinucleophile, a process that involves the formation of two new bonds to create the cyclic structure, typically with the elimination of a small molecule like ethanol (B145695).

A prominent and well-documented application of this compound is in the synthesis of chiral bis(oxazoline) (BOX) ligands. These C2-symmetric ligands are highly important in the field of asymmetric catalysis. The synthesis involves the reaction of this compound with two equivalents of a chiral β-amino alcohol. The amino group and the hydroxyl group of the amino alcohol act as the two nucleophilic centers, attacking the electrophilic imidoester carbons. This double cyclization event results in the formation of two oxazoline (B21484) rings connected by a central methylene (B1212753) bridge, yielding the bis(oxazoline) scaffold.

The reaction is a straightforward and efficient method for creating complex chiral ligands that are subsequently used to prepare catalysts for a variety of enantioselective transformations. chemicalbook.comsigmaaldrich.com

Table 1: Synthesis of a Bis(oxazoline) Ligand
Reactant 1Reactant 2Key Reaction ConditionsProduct TypeApplication of Product
This compoundChiral Amino AlcoholsTypically performed in a solvent like dichloromethane, often with heating.Chiral Bis(oxazoline) LigandPrecursor for asymmetric catalysts. chemicalbook.com

General Applications in Nitrogen-Containing Heterocycle Construction

The primary application of this compound in the construction of nitrogen-containing heterocycles is for the synthesis of chiral bis(oxazoline) ligands. smolecule.com These ligands are not typically the final target molecule but are crucial intermediates used to create highly effective chiral catalysts by complexing with various metal ions, including copper, rhenium, and ruthenium. smolecule.comchemicalbook.comsigmaaldrich.com

These metal-bis(oxazoline) complexes are powerful tools in asymmetric catalysis, enabling the synthesis of specific enantiomers of chiral molecules. smolecule.com Their applications are widespread and significant in modern organic chemistry.

Table 2: Applications of Catalysts Derived from this compound
Catalyst TypeCatalytic ApplicationTransformation
Chiral bis(oxazoline)-copper complexesAsymmetric Diels-Alder Cycloaddition chemicalbook.comsigmaaldrich.comFormation of specific cyclic stereoisomers. smolecule.com
Nonracemic bis(oxazoline)ruthenium p-cymene (B1678584) complexesEnantioselective Transfer Hydrogenation chemicalbook.comsigmaaldrich.comConversion of ketones to secondary alcohols. smolecule.com
Rhenium cyanobis(oxazoline) oxo complexesEnantioselective Reduction chemicalbook.comsigmaaldrich.comFavors the formation of a specific stereoisomer during reduction. smolecule.com

Diethyl Malonimidate Dihydrochloride in Multicomponent Reactions

Strategic Integration into Multicomponent Synthetic Pathways

The utility of Diethyl malonimidate dihydrochloride (B599025) in multicomponent synthesis stems from its inherent reactivity as a bis-amidine equivalent. It can effectively participate as a key building block in reactions analogous to the well-established Pinner and Biginelli reactions, providing a reliable method for the construction of the pyrimidine core.

A prominent strategy involves a three-component condensation of Diethyl malonimidate dihydrochloride with an aldehyde and an active methylene (B1212753) compound, such as a β-ketoester or malononitrile. In this process, the this compound serves as the N-C-N fragment, which cyclizes with the 1,3-dicarbonyl equivalent formed in situ from the reaction of the aldehyde and the active methylene compound. This approach allows for the introduction of a wide range of substituents onto the resulting pyrimidine ring, originating from the diversity of the aldehyde and active methylene components that can be employed.

The general mechanism for this transformation is believed to proceed through an initial Knoevenagel condensation of the aldehyde and the active methylene compound, followed by a Michael addition of the this compound. Subsequent intramolecular cyclization and elimination of water and ethanol (B145695) lead to the formation of the aromatic pyrimidine ring. The reaction conditions can often be tuned to favor the formation of either dihydropyrimidine or fully aromatized pyrimidine products.

Detailed research findings have demonstrated the feasibility of this approach for the synthesis of polysubstituted pyrimidines. The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the efficiency and outcome of the reaction.

Exploration of Novel Multicomponent Reaction Product Architectures

The versatility of this compound in multicomponent reactions extends beyond the synthesis of simple pyrimidines. By employing different types of reactants, novel and more complex heterocyclic architectures can be accessed.

One area of exploration is the synthesis of fused pyrimidine systems. By utilizing bifunctional starting materials alongside this compound, it is possible to construct bicyclic and polycyclic heterocyclic scaffolds in a single step. For instance, the reaction of this compound with a cyclic β-dicarbonyl compound and an aldehyde can lead to the formation of fused pyrimidine derivatives.

Furthermore, the introduction of other reactive functionalities into the multicomponent reaction mixture can lead to the generation of novel molecular frameworks. For example, the inclusion of a component with a pendant nucleophilic or electrophilic group can allow for subsequent intramolecular reactions, leading to the formation of bridged or spirocyclic systems.

The exploration of these novel multicomponent reactions is an active area of research, with the potential to unlock a vast array of previously inaccessible chemical structures. The ability to rapidly generate libraries of complex and diverse molecules makes this a particularly attractive strategy for the discovery of new therapeutic agents and functional materials.

Computational Chemistry and Advanced Spectroscopic Characterization

Quantum Chemical Studies on Electronic and Structural Features

Quantum chemical studies provide a theoretical framework for understanding the intrinsic electronic and structural properties of diethyl malonimidate dihydrochloride (B599025). Computational tools, such as Density Functional Theory (DFT), are employed to calculate various molecular descriptors that predict the molecule's behavior and reactivity. While specific DFT studies on diethyl malonimidate dihydrochloride are not extensively detailed in the available literature, a range of computed properties are accessible through chemical databases. nih.govwhiterose.ac.ukalfa-chemistry.com

These descriptors offer valuable information. For instance, the topological polar surface area (TPSA) is an indicator of a molecule's polarity and its potential for forming intermolecular interactions, which is crucial for predicting its behavior in various solvents and its interaction with other molecules. The number of hydrogen bond donors and acceptors, along with the rotatable bond count, provides insight into the molecule's conformational flexibility and its capacity for hydrogen bonding. whiterose.ac.ukalfa-chemistry.com

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Weight231.12 g/mol nih.gov
Exact Mass230.0588831 Da nih.gov
Topological Polar Surface Area66.2 Ų nih.gov
Hydrogen Bond Donor Count4 whiterose.ac.uk
Hydrogen Bond Acceptor Count4 whiterose.ac.uk
Rotatable Bond Count6 whiterose.ac.uk
Complexity129 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds and for monitoring the progress of chemical reactions. For this compound, ¹H NMR spectroscopy provides characteristic signals that confirm its molecular structure. A reference ¹H NMR spectrum for this compound is noted as being available from commercial suppliers, which serves as a standard for its identification. nih.gov

This compound is a key starting material in the synthesis of various other compounds, most notably chiral bis(oxazoline) (BOX) ligands, which are highly valuable in asymmetric catalysis. wikipedia.org In these synthetic pathways, NMR spectroscopy is crucial for product characterization. By analyzing the chemical shifts, coupling constants, and integration of the NMR signals, chemists can confirm the successful formation of the desired bis(oxazoline) products and assess their purity.

While real-time NMR monitoring of reactions involving this compound is not specifically documented in readily available literature, this technique is widely applied in chemical synthesis to track the consumption of reactants and the formation of products over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although a specific crystal structure for this compound is not found in publicly accessible crystallographic databases, the technique is fundamental for understanding the solid-state conformation and intermolecular interactions of such compounds. As a dihydrochloride salt, it is expected that its crystal structure would be significantly influenced by strong hydrogen bonds between the protonated imino groups (N-H) and the chloride anions (Cl⁻).

The utility of X-ray diffraction is well-documented for the structural characterization of metal complexes derived from ligands synthesized using this compound. For example, the crystal structures of various metal-bis(oxazoline) complexes have been determined, providing crucial insights into the coordination geometry of the metal center and the conformation of the chiral ligand. nih.govrameshrasappan.com This information is vital for understanding the mechanisms of asymmetric catalysis and for the rational design of new catalysts. These studies reveal how the ligand coordinates to the metal and how the substituents on the oxazoline (B21484) rings create a specific chiral environment that directs the stereochemical outcome of a reaction. wikipedia.orgrameshrasappan.com

Future Research Trajectories and Emerging Applications

Development of Sustainable Synthetic Approaches Utilizing Diethyl Malonimidate Dihydrochloride (B599025)

The principles of green chemistry are increasingly guiding synthetic strategies in both academic and industrial laboratories, aiming to reduce environmental impact by minimizing waste and avoiding hazardous substances. mdpi.comuniroma1.it Future research involving diethyl malonimidate dihydrochloride is expected to align with these principles, focusing on creating more sustainable and efficient chemical processes. rsc.orgmdpi.com

Key areas for development include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus reducing waste. mdpi.com The synthesis of heterocyclic compounds, a primary application of this compound, is a key area for improvement in atom economy.

Use of Greener Solvents: Exploring the use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds. mdpi.com

Energy Efficiency: Investigating alternative energy sources like microwave or ultrasonic irradiation to drive reactions, which can lead to shorter reaction times and reduced energy consumption. mdpi.com

Recent studies on the sustainable synthesis of related compounds, such as diethyl carbonate from CO2, highlight the feasibility and importance of these approaches. nih.govchemistryviews.org By adopting similar strategies, the synthesis and application of this compound can be made significantly more environmentally friendly. google.com

Table 1: Potential Green Chemistry Approaches for this compound

Green Chemistry PrincipleApplication to this compound Synthesis & ReactionsPotential Benefits
Waste Prevention One-pot synthesis of heterocycles to reduce intermediate isolation steps.Reduced solvent waste, increased overall yield.
Atom Economy Development of addition reactions that incorporate the entire molecule.Maximized raw material utilization.
Less Hazardous Synthesis Replacement of harsh reagents with milder, safer alternatives.Improved laboratory safety and reduced toxic waste.
Safer Solvents & Auxiliaries Use of water, ethanol (B145695), or solvent-free conditions.Reduced environmental pollution and health risks.
Energy Efficiency Microwave-assisted or ultrasound-promoted reactions.Faster reaction times and lower energy consumption.
Use of Renewable Feedstocks Exploring bio-based starting materials for synthesis.Reduced reliance on fossil fuels.
Catalysis Employing recyclable heterogeneous or biocatalysts.Lower catalyst loading and simplified product purification.

Potential in Advanced Materials Science and Functionalized Substance Creation

The unique bifunctional nature of this compound makes it an attractive building block for the creation of advanced materials and functionalized substances. scbt.com Its ability to react with various nucleophiles opens pathways to the synthesis of novel polymers and functional materials with tailored properties.

Future research in this area may focus on:

Polymer Synthesis: this compound can be used as a monomer or a cross-linking agent to produce novel polymers. The resulting polymers could possess unique thermal, mechanical, or optical properties, making them suitable for specialized applications. Research into carbohydrate-functionalized polymers for drug delivery systems showcases the potential for creating complex, functional materials. nih.gov

Functionalized Surfaces: The reactivity of the imidoester groups allows for the modification of surfaces, imparting new functionalities such as biocompatibility, hydrophobicity, or catalytic activity. This could have applications in biomedical devices, sensors, and catalysis.

Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for the construction of complex supramolecular assemblies and metal-organic frameworks (MOFs).

The development of functionalized polymers through methods like multicomponent reactions (MCRs) demonstrates a growing interest in creating materials with complex side chains and functionalities in a single step. noaa.gov

Expanding the Scope of Enantioselective Transformations

Enantioselective synthesis, the preparation of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry and materials science. mdpi.com this compound serves as a precursor for chiral ligands, which are crucial components in asymmetric catalysis. smolecule.com

Future research is likely to expand on this by:

Developing Novel Chiral Ligands: Synthesizing new and more efficient chiral ligands derived from this compound for a wider range of asymmetric transformations. This includes reactions like asymmetric Michael additions, Henry reactions, and Diels-Alder reactions. mdpi.comnih.gov

Application in Organocatalysis: Exploring the use of derivatives of this compound as organocatalysts themselves, potentially in reactions like asymmetric Michael/Henry reactions for the synthesis of complex molecules. researchgate.net

Synthesis of Chiral Building Blocks: Utilizing the compound to synthesize valuable chiral building blocks that can be used in the total synthesis of complex natural products and pharmaceuticals. The synthesis of enantioenriched 2-substituted imidazolines, which are important in bioactive compounds and as ligands, is a promising area of research. chinesechemsoc.org

The development of new catalytic systems, such as asymmetric bisboranes for carbonyl substrates, points towards innovative approaches in asymmetric Lewis acid catalysis that could be applied to transformations involving derivatives of this compound. nih.gov

Q & A

Q. What is the synthetic utility of diethyl malonimidate dihydrochloride in preparing malonimidamide intermediates?

this compound reacts with malononitrile to form malonimidamide dihydrochloride, a critical precursor for synthesizing arylhydrazonomalonimidamides. This intermediate is essential for subsequent cyclization reactions to generate 1,2,4-triazine derivatives. Optimal conditions include adjusting the pH to 5-6 using sodium acetate to maximize coupling efficiency and minimize side reactions .

Q. How should reaction conditions be controlled during azo-coupling reactions involving this compound?

Maintain a pH of 5-6 using sodium acetate to ensure efficient azo-coupling while avoiding gummy byproducts at higher pH or incomplete reactions at lower pH. Vigorous stirring during diazonium salt addition improves homogeneity and yield. Post-reaction purification via recrystallization (e.g., ethanol/water) enhances product purity .

Q. What are the recommended storage and handling protocols for this compound in laboratory settings?

Store in airtight containers under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Handle in moisture-free environments, as the compound is sensitive to humidity. Use anhydrous solvents (e.g., dichloromethane) and inert gas protection during reactions to avoid degradation .

Advanced Questions

Q. How can researchers address low yields in the synthesis of 2-arylhydrazonomalonimidamides from this compound?

Optimize the diazonium salt addition rate to prevent local pH fluctuations. Use a 10-20% molar excess of malonimidamide dihydrochloride to drive the reaction to completion. Post-synthesis, employ gradient recrystallization (e.g., ethanol/water mixtures) to isolate high-purity hydrazones. Analytical monitoring via TLC or ¹H NMR ensures reaction progress .

Q. What role does this compound play in the enantioselective synthesis of bis(oxazoline) ligands for asymmetric catalysis?

The compound serves as a bis-electrophile, condensing with chiral amino alcohols (e.g., (1R,2S)-aminoindanol) under reflux in dichloromethane to form bis(oxazoline) ligands. These ligands are pivotal in asymmetric catalysis, such as enantioselective fluorination or reduction, due to their rigid chiral frameworks .

Q. What analytical techniques are essential for characterizing intermediates derived from this compound in multi-step syntheses?

Use ¹H NMR to monitor reaction progress (e.g., disappearance of methylene protons at δ 3.5–4.0 ppm). HPLC with UV detection ensures purity, while elemental analysis confirms stoichiometry. For chiral ligands, polarimetry or X-ray crystallography validates enantiomeric excess and structural integrity .

Q. How does the electronic nature of aryl substituents influence the reactivity of hydrazones synthesized from this compound?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on aryl diazonium salts increase electrophilicity, enhancing coupling efficiency. Conversely, electron-donating groups (e.g., -OMe) reduce reactivity but improve hydrazone stability. Substituent effects are critical for designing 6-azapteridine derivatives with tailored bioactivity .

Q. What mechanistic insights explain the formation of 6-azapteridine derivatives from this compound precursors?

Cyclocondensation with 1,1′-carbonyldiimidazole (CDI) activates the methylene group in malonimidamide, enabling nucleophilic attack and subsequent ring closure. This step forms the triazine core, which undergoes further annulation to yield 6-azapteridines. Kinetic studies suggest pH-dependent intermediates influence reaction pathways .

Q. What strategies mitigate byproduct formation during large-scale syntheses using this compound?

Implement slow reagent addition (<1 mL/min) to control exothermicity. Maintain temperatures between 40–50°C to balance reaction rate and side-product suppression. Post-reaction filtration through Celite® removes insoluble impurities, while silica gel chromatography isolates target compounds .

Q. How do steric and electronic modifications in bis(oxazoline) ligands affect catalytic performance in asymmetric reactions?

Bulky substituents (e.g., isopropyl groups) on the oxazoline ring enhance enantioselectivity by restricting substrate access to specific stereochemical pathways. Electron-deficient ligands improve turnover in fluorination reactions, while electron-rich variants favor hydrogen-bond-mediated activation in reductions. Systematic ligand screening is recommended for reaction optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.